[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (Z)-icos-11-enoate
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Overview
Description
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (Z)-icos-11-enoate is a diacylglycerol compound with the molecular formula C43H72O5. It consists of two fatty acid chains: one with 20 carbon atoms and one double bond (20:1) and another with 20 carbon atoms and five double bonds (20:5). This compound is part of the broader class of diacylglycerols, which play crucial roles in cellular signaling and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (Z)-icos-11-enoate typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of diacylglycerols like this compound often involves enzymatic methods. Lipases are commonly used to catalyze the esterification of glycerol with fatty acids. This method is preferred due to its specificity and mild reaction conditions, which help in preserving the integrity of the fatty acids .
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (Z)-icos-11-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group on the glycerol backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated diacylglycerols.
Substitution: Various substituted diacylglycerols depending on the reagent used.
Scientific Research Applications
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (Z)-icos-11-enoate has several scientific research applications:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in cellular signaling pathways, particularly in the activation of protein kinase C.
Medicine: Investigated for its potential in treating metabolic disorders and as a component in drug delivery systems.
Industry: Used in the formulation of cosmetics and as an emulsifying agent in food products.
Mechanism of Action
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (Z)-icos-11-enoate exerts its effects primarily through its role as a second messenger in cellular signaling. It activates protein kinase C, which in turn phosphorylates various target proteins involved in cell growth, differentiation, and apoptosis. The compound interacts with specific receptors and enzymes, modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
DG(205(5Z,8Z,11Z,14Z,17Z)/201(11Z)/00): Similar structure but different positional isomers.
DG(202(11Z,14Z)/205(5Z,8Z,11Z,14Z,17Z)/00): Contains a different combination of fatty acids.
DG(180/204(5Z,8Z,11Z,14Z)/00): Different fatty acid composition
Uniqueness
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (Z)-icos-11-enoate is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. Its ability to activate protein kinase C makes it particularly valuable in research focused on cellular signaling and metabolic regulation .
Properties
Molecular Formula |
C43H72O5 |
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Molecular Weight |
669 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-20,24,26,30,32,41,44H,3-5,7,9-11,13,15-16,21-23,25,27-29,31,33-40H2,1-2H3/b8-6-,14-12-,19-17-,20-18-,26-24-,32-30-/t41-/m0/s1 |
InChI Key |
KXSTZGDSFQAWPR-KFALEISNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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